2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-
Overview
Description
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- is a chemical compound with the molecular formula C13H12FN3O2. It is a derivative of pyridinecarboxamide and contains a fluorine atom, an amino group, and a methylation on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 4-amino-3-fluorophenol with N-methyl-2-pyridinecarboxamide under specific conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the necessary reagents and control the reaction parameters, such as temperature and pressure, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are commonly employed.
Substitution: Various nucleophiles can be used to substitute the fluorine atom, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of 4-amino-3-fluorophenol nitrate.
Reduction: Formation of 4-amino-3-fluorophenol amine.
Substitution: Formation of various substituted phenols or amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: This is a closely related compound with a similar structure but without the deuterium substitution.
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Another similar compound with a slight variation in the pyridine ring.
Uniqueness: The presence of the deuterium atom in 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- makes it unique compared to its non-deuterated counterparts. This substitution can affect the compound's physical and chemical properties, such as its stability and reactivity.
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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